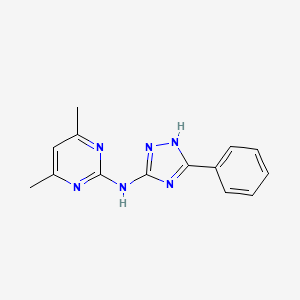

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C14H14N6 |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C14H14N6/c1-9-8-10(2)16-13(15-9)18-14-17-12(19-20-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) |

InChI Key |

VRYAOQCSBVCYSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves the reaction of suitable precursors under specific conditions. One common method involves the condensation of a chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at the C2 position due to the electron-withdrawing effect of the adjacent amine group. Key reactions include:

-

Amination/Alkylation :

Reaction with alkyl halides or amines under basic conditions (e.g., K₂CO₃ in DMF) leads to substitution at the pyrimidine C2 position. For example, treatment with neopentylamine at 80°C in NMP yields N-alkylated derivatives . -

Halogenation :

Chlorination using POCl₃ at reflux introduces a chloro group at C2, enhancing reactivity for subsequent cross-coupling reactions .

Example Reaction Table

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Neopentylamine, NMP, 80°C | N-neopentyl-pyrimidin-2-amine derivative | 75% | |

| POCl₃, reflux | 2-chloro-4,6-dimethylpyrimidine | 82% |

Electrophilic Aromatic Substitution

The triazole moiety participates in electrophilic substitution at the C5 phenyl group. Reactions include:

-

Nitration/Sulfonation :

Directed by the electron-rich phenyl ring, nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position. -

Methoxy Group Functionalization :

Trimethoxyphenyl-substituted analogues (e.g., EVT-15077050) are synthesized via Friedel-Crafts alkylation using 3,4,5-trimethoxybenzyl chloride.

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal coordination:

-

Transition Metal Complexation :

Forms stable complexes with Cu(II) and Zn(II) in ethanol/water mixtures, confirmed by UV-Vis and FT-IR spectroscopy. -

Catalytic Applications :

Copper-triazole complexes catalyze Ullmann-type coupling reactions under mild conditions .

Triazole NH Reactivity

-

Alkylation/Acylation :

The triazole NH undergoes alkylation with benzyl bromides (Cs₂CO₃, DMF) or acylation with acetyl chloride (Et₃N, CH₂Cl₂) . -

Oxidation :

Controlled oxidation with m-CPBA converts thioether groups to sulfones, improving solubility for biological assays .

Functionalization Table

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Benzylation | BnBr, Cs₂CO₃, DMF, 60°C | Enhanced lipophilicity | |

| Sulfone Formation | m-CPBA, CH₂Cl₂, 0°C | Improved aqueous solubility |

Pyrimidine Ring Expansion

-

Condensation Reactions :

Reacts with β-keto esters in acetic acid to form fused pyrimido[4,5-d]pyrimidines, confirmed by X-ray crystallography.

Triazole Ring Functionalization

-

Click Chemistry :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces substituents at the triazole C5 position.

Biological Activity-Driven Reactions

-

Kinase Inhibition Optimization :

Introduction of methyl groups at C5 of the pyrimidine (via Pd-catalyzed coupling) improves CDK4/6 inhibition (IC₅₀ reduced from 7.9 μM to 70 nM) . -

Solubility Enhancement :

Methoxy or dimethylamino groups are added to the phenyl ring to increase polarity, balancing potency and pharmacokinetics .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core substituted with a triazole moiety, which is known for enhancing biological activity through improved receptor binding. The molecular formula is C14H15N5, and it has a molecular weight of approximately 255.31 g/mol. The presence of both the pyrimidine and triazole structures contributes to its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The compound's mechanism may involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for growth .

Anticancer Properties

The compound has been evaluated for its anticancer potential. It has shown cytotoxic effects in vitro against multiple cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Antiviral Activity

Recent studies suggest that this compound may also possess antiviral properties, particularly against viruses that affect the respiratory system. The triazole group is thought to play a crucial role in inhibiting viral replication by interfering with viral polymerases or proteases .

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized derivatives of similar compounds showed that modifications in the triazole or pyrimidine rings significantly impacted their antimicrobial efficacy. The disc diffusion method was employed to assess the antibacterial activity, revealing that certain derivatives exhibited enhanced potency compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine led to increased rates of apoptosis. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, indicating G0/G1 phase arrest .

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C08743791: 4,6-Dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine

- Structural Differences : Replaces the phenyl group on the triazole with a pyrazole ring.

- Key Findings :

Sulfonamide Derivatives with 1H-1,2,4-Triazol-3-yl Groups

- Structural Differences : Feature benzenesulfonamide groups instead of pyrimidin-2-amine.

- Key Findings :

Pyrrolopyrimidine Derivatives (e.g., Compound 1–4)

- Structural Differences : Replace pyrimidine with a pyrrolo[2,3-d]pyrimidine core.

- Key Findings: Exhibit antiparasitic activity against Trypanosoma cruzi (Chagas disease) . Substituents on the aryl group (e.g., methoxy, fluoro, chloro) modulate potency and selectivity.

- Comparison : The pyrrolopyrimidine core may offer distinct electronic properties compared to pyrimidine, influencing target specificity.

TT00 Series: Triazolyl-Pyridine Derivatives

- Structural Differences : Incorporate isoxazole-ethoxy and pyridine groups.

- Key Findings :

- Comparison : The target compound’s simpler structure may offer synthetic accessibility but fewer opportunities for multi-target engagement.

Structural and Functional Analysis Table

Key Insights from Comparative Analysis

- Substituent Effects: Phenyl vs. Electronegative Groups: CF₃ or halogens improve enzyme interactions but may reduce bioavailability.

- Core Heterocycles :

- Pyrimidine vs. pyrrolopyrimidine cores influence electronic properties and target selectivity.

- Therapeutic Potential: The target compound’s balance of hydrophobic and amine groups positions it as a candidate for kinase or protease inhibition, though empirical validation is needed.

Biological Activity

The compound 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is . The structure consists of a pyrimidine core substituted with a triazole moiety and a phenyl group, which may contribute to its biological properties.

1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting dihydrofolate reductase (DHFR). DHFR plays a crucial role in folate metabolism and DNA synthesis. By inhibiting this enzyme, the compound can effectively reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to impaired cell proliferation. This mechanism is particularly significant in cancer therapy as it can induce apoptosis in rapidly dividing cells .

2. Antitumor Activity

Research has indicated that compounds similar to 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine exhibit potent antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines such as MDA-MB-231 (breast cancer) and others through mechanisms involving apoptosis induction and cell cycle arrest .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that derivatives of triazole compounds possess significant antibacterial effects against several pathogenic bacteria. This suggests potential applications in treating infections alongside cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effectiveness | Reference |

|---|---|---|---|

| DHFR Inhibition | Cancer Cells | High | |

| Antitumor Activity | MDA-MB-231 | Significant | |

| Antimicrobial Activity | Pathogenic Bacteria | Effective |

Study Example: Antitumor Efficacy

In a study published in Pharmaceuticals , researchers synthesized various triazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, highlighting their potential as effective antitumor agents .

Q & A

What synthetic methodologies are recommended for preparing 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine?

Level: Basic

Answer:

The synthesis of this compound likely involves multi-step heterocyclic coupling. A validated approach for analogous triazole-pyrimidine hybrids includes:

Core formation : React 4,6-dimethylpyrimidin-2-amine with a pre-synthesized 5-phenyl-1H-1,2,4-triazole-3-amine precursor.

Coupling : Use nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF) to link the pyrimidine and triazole moieties.

Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product.

This methodology aligns with protocols for structurally similar compounds, such as 5-aryl-1,3,4-thiadiazole derivatives .

How can crystallographic refinement challenges for this compound be addressed using SHELX?

Level: Advanced

Answer:

Crystallographic refinement of complex heterocycles often faces issues like disorder in methyl/phenyl groups or twinning. Key strategies using SHELX include:

- Twin refinement : Apply the TWIN/BASF commands in SHELXL to model twinned data.

- Restraints : Use DFIX/ISOR restraints for disordered methyl groups to stabilize refinement without over-parameterization.

- Validation : Cross-check residual density maps (e.g., using Olex2) to ensure chemically plausible geometries.

SHELX’s robustness in handling high-resolution data and twinning is well-documented for related pyrimidine derivatives .

What spectroscopic and crystallographic techniques are critical for structural characterization?

Level: Basic

Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., triazole NH proton at δ 12–14 ppm) and methyl group integration.

- X-ray diffraction : Single-crystal X-ray analysis (using Cu-Kα radiation) resolves bond angles and confirms the triazole-pyrimidine linkage. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

How can computational docking studies optimize analysis of this compound’s biological interactions?

Level: Advanced

Answer:

For docking studies targeting enzymes (e.g., kinases or oxidoreductases):

Ligand preparation : Generate 3D conformers using RDKit or Open Babel, accounting for tautomeric states of the triazole ring.

Receptor grid definition : Use AutoDock Vina to define active-site residues based on co-crystallized ligands in the PDB.

Scoring and validation : Compare docking poses with experimental SAR data (e.g., IC50 values) to validate binding modes.

Similar workflows have been applied to triazole-containing antioxidants and enzyme inhibitors .

How can conflicting NMR and X-ray data be resolved for this compound?

Level: Advanced

Answer:

Contradictions between solution-state (NMR) and solid-state (X-ray) data may arise from dynamic effects (e.g., rotational barriers in the phenyl group). Mitigation strategies include:

- VT-NMR : Variable-temperature NMR to detect restricted rotation (e.g., coalescence of proton signals).

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify discrepancies.

- Multi-conformer refinement : In SHELXL, model alternative conformers for flexible substituents.

Such approaches are critical for resolving stereochemical ambiguities in polycyclic systems .

What experimental design considerations ensure stability under varying pH conditions?

Level: Basic

Answer:

- pH stability assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at λ = 254 nm).

- Protective groups : If instability is observed (e.g., hydrolysis of the triazole NH), consider Boc protection during synthesis.

- Salt formation : Improve aqueous solubility/stability by forming hydrochloride salts, as demonstrated for related pyrimidines .

What strategies improve synthetic yields in multi-step routes?

Level: Advanced

Answer:

- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., triazole formation) from hours to minutes.

- Catalytic optimization : Use Pd(OAc)₂/Xantphos for coupling steps to minimize byproducts.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically.

These methods have enhanced yields in syntheses of structurally complex heterocycles .

How is purity validated for this compound?

Level: Basic

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity (retention time ±0.2 min).

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Melting point : Compare with literature values (e.g., sharp melting point within 1–2°C range).

Protocols from pharmacopeial standards (e.g., USP) are applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.